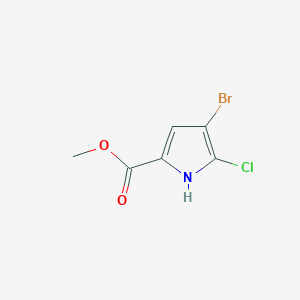

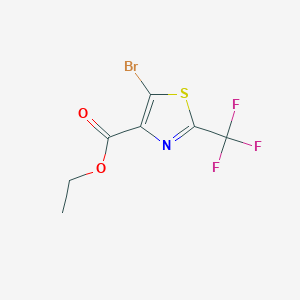

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

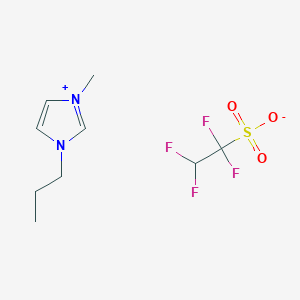

“Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental constituents of living tissues and is present in many important compounds, including heme, the non-protein component of hemoglobin .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved through the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

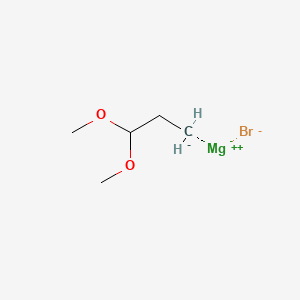

The molecular formula of “Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is C6H5BrClNO2 . The molecular weight is 238.47 g/mol . The structure of the molecule can be represented as COC(=O)c1cc(Br)cn1C .Chemical Reactions Analysis

Pyrrole undergoes several types of chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles . The preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate” is a solid at room temperature . The boiling point is not explicitly mentioned in the search results .Scientific Research Applications

Synthesis of Pyrrole Derivatives with Anti-Cancer Activity

This compound serves as a precursor in the synthesis of substituted pyrroles, which are recognized as “privileged scaffolds” in medicinal chemistry. A recent study utilized Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate in a metal-free catalyzed oxidation/decarboxylative [3+2] cycloaddition sequence to access pyrroles with potential anti-cancer properties . These synthesized pyrroles were evaluated against various cancer cell lines, showing selective inhibition of cell proliferation.

Construction of Indole Derivatives

Indoles, which are prevalent in natural products and pharmaceuticals, often contain pyrrole units. The compound can be used to construct indole derivatives that play a significant role in cell biology and have applications in treating cancer, microbial infections, and various disorders .

Biochemical Research

As a biochemical reagent, Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is used in life science research for the synthesis of biological materials or organic compounds. Its role is crucial in the study of biochemical pathways and interactions .

Microwave-Assisted Organic Synthesis

The compound is employed in microwave-assisted organic synthesis, which is a green chemistry approach that enhances reaction rates and selectivity. It is particularly useful in decarboxylative cyclization reactions to form heterocycles, a key structural motif in many biologically active compounds .

Tubulin Polymerization Inhibition

Substituted pyrroles derived from Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate have been shown to inhibit tubulin polymerization, which is a promising mechanism for the development of anti-cancer agents .

Synthesis of Natural Antibiotics

The compound is also a starting material for the synthesis of pyrrole-containing natural antibiotics like pyoluteorin. These antibiotics exhibit a broad spectrum of activity and are valuable in the development of new antimicrobial agents .

Development of Dual PPARα/γ Agonists

Pyrrole derivatives synthesized from this compound have been used to develop dual PPARα/γ agonists, such as saroglitazar. These agonists are important in the treatment of metabolic disorders like diabetes and hyperlipidemia .

Marine Natural Product Synthesis

Marineosin, a marine natural product that contains a pyrrole unit, can be synthesized using Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate . Such compounds are studied for their unique biological activities and potential therapeutic applications .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMCQCWHGHRKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)

![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)